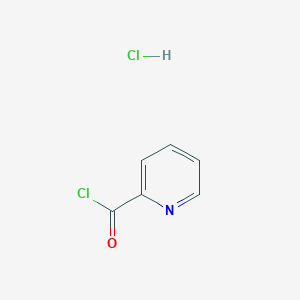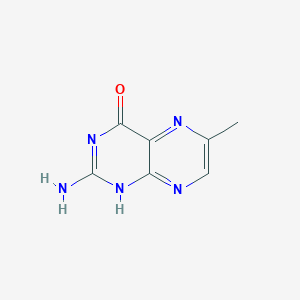
4(1H)-蝶啶酮,2-氨基-6-甲基-
描述
“4(1H)-Pteridinone, 2-amino-6-methyl-” is also known as “2-Amino-4-hydroxy-6-methylpyrimidine”. It is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
An efficient route to 2-amino-1,4-dihydropyrimidines, which are small multitargeted molecules containing a 2-aminopyrimidine scaffold, has been developed using ultrasound irradiation as the energy source .Molecular Structure Analysis
The molecular formula of “4(1H)-Pteridinone, 2-amino-6-methyl-” is C5H7N3O, and its molecular weight is 125.1286 . The IUPAC Standard InChI is InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3, (H3,6,7,8,9) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 125.1286 . It is a white powder . The melting point is greater than 300°C . Other physical and chemical properties such as solubility and density are not specified in the available resources .科学研究应用
合成和反应性
4(1H)-蝶啶酮,2-氨基-6-甲基- 已在各种研究中探索其合成和反应性特性:
叶酸类似物的合成
该化合物用于合成叶酸类似物,显示其在药物化学中的重要性。它特别用于将(2-氨基-3,4-二氢-4-氧代-6-蝶啶基)甲基与这些类似物的侧链前体连接,例如在合成 10-炔丙基叶酸中 (Piper, McCaleb, & Montgomery, 1987)。
质谱分析
该化合物的还原形式与苯丙氨酸羟化酶等酶表现出辅因子和抑制特性。质谱已被用来确认结构并评估纯度和还原程度 (Williams & Ayling, 1973)。
环加成和蝶啶二酮的合成
研究表明它在 [3+2]偶极环加成反应中可生成 C(6)-取代的蝶啶二酮,为具有功能化侧链的蝶啶酮提供了一种新的合成方法 (Steinlin, Sonati, & Vasella, 2008)。
光物理和光敏特性
该化合物的な光物理和光敏特性已被研究,突出了其在光化学应用中的潜力:
- 荧光和磷光发射:2-氨基-4 (3H) 蝶啶酮在水溶液中的荧光和磷光发射是 pH 依赖性的。该特性被用于荧光量子产率和三重态反应的研究中 (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981)。
抗病毒和抗肿瘤剂
该化合物的衍生物已被探索其抗病毒和抗肿瘤特性,展示其在治疗应用中的潜力:
- 抗病毒评估:4(1H)-蝶啶酮,2-氨基-6-甲基- 的衍生物已被合成并评估其抗病毒活性,为其作为抗病毒药物的基础提供了见解 (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999)。
- 潜在抗肿瘤剂:该化合物的多种新衍生物已被设计、合成并测试了对各种癌细胞系的抗增殖活性。这些研究有助于开发新的抗癌治疗剂 (Hou, Zhu, Li, Shen, Xu, Li, Liu, & Gong, 2019)。
安全和危害
作用机制
Target of Action
6-Methylpterine, also known as 2-Amino-6-methyl-4-pteridinol, is a derivative of Folic Acid A related compound, 6-hydroxymethylpterin, targets the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase in escherichia coli .
Biochemical Pathways
As a derivative of folic acid, it may be involved in one-carbon metabolism, which includes the synthesis and recycling of the amino acid methionine . This pathway serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA replication and repair .
Result of Action
Given its structural similarity to folic acid, it may play a role in cellular processes such as dna synthesis and repair, methylation reactions, and amino acid synthesis .
属性
IUPAC Name |
2-amino-6-methyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGNMDURIJYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221062 | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
708-75-8 | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methylpterin?
A1: 6-Methylpterin has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.
Q2: How can 6-methylpterin be synthesized?
A2: 6-Methylpterin can be synthesized by condensing 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal under controlled conditions. [] This method yields a mixture of 6-methylpterin and 7-methylpterin, with the ratio favoring 6-methylpterin when the reaction is performed at lower temperatures (0-5°C). []
Q3: What spectroscopic techniques are useful for characterizing 6-methylpterin?
A3: 6-Methylpterin can be characterized using various spectroscopic methods, including UV-visible spectrophotometry, fluorescence spectroscopy, and resonance Raman spectroscopy. [, , ]
Q4: Does 6-methylpterin exhibit tautomerism?
A4: Yes, like other pterin derivatives, 6-methylpterin exhibits tautomerism, primarily between the lactam and lactim forms. [] The equilibrium between these tautomers is influenced by factors like pH and solvent.
Q5: Does 6-methylpterin exhibit any catalytic properties?
A5: While 6-methylpterin itself may not function as a catalyst, it serves as a substrate for various enzymes. For instance, NADH-specific dihydropteridine reductase utilizes 6-methylpterin to assess its enzymatic activity. [] This enzyme catalyzes the reduction of quinonoid-dihydro-6-methylpterin using NADH as a cofactor. []
Q6: What are some applications of 6-methylpterin in biological research?
A6: 6-Methylpterin finds application in studying pteridine metabolism and enzyme kinetics. For example, it acts as a substrate for pteridine reductase: dihydrofolate reductase, an enzyme crucial for folate metabolism. [, ] Its use helps researchers understand the enzyme's substrate specificity and kinetic parameters.
Q7: Can 6-methylpterin be used as a marker in biological systems?
A7: Yes, 6-methylpterin can serve as a marker in specific biological contexts. For instance, its concentration in ruminal fluid is a potential marker for assessing ruminal nitrogen status in cows. [] Elevated levels of 6-methylpterin are observed when cows are fed diets deficient in degradable intake protein, suggesting its potential as a marker for dietary nitrogen deficiency.
Q8: Have computational methods been applied to study 6-methylpterin?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 6-methylpterin, including its protonation sites, tautomeric equilibria, and reactivity. [, ] These studies provide valuable insights into the electronic structure and reactivity of this molecule.
Q9: Can QSAR models be developed for 6-methylpterin derivatives?
A9: While limited information is available specifically on QSAR models for 6-methylpterin derivatives, its structural similarity to other pterin compounds suggests that QSAR approaches could be applied to predict and understand the relationship between their structure and biological activity.
Q10: Does 6-methylpterin participate in any specific metabolic pathways?
A10: While not a direct participant in major metabolic pathways, 6-methylpterin can act as a substrate for enzymes involved in pteridine metabolism. For instance, it can be reduced by dihydrofolate reductase, an enzyme crucial for maintaining tetrahydrobiopterin levels, a cofactor for various enzymes. []
Q11: Can 6-methylpterin act as a photosensitizer?
A11: Yes, under UV-A irradiation, 6-methylpterin can act as a Type I photosensitizer. [] This means it can transfer energy to other molecules, generating reactive oxygen species (ROS) like superoxide anion (O2•−). This photosensitizing ability can lead to the oxidation of biomolecules like methionine. []
Q12: What analytical methods are used to determine 6-methylpterin levels in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection is a sensitive and specific method for quantifying 6-methylpterin in biological samples like ruminal fluid. [] This method often involves derivatization steps to enhance sensitivity and selectivity.
Q13: Can electrochemical methods be used to detect 6-methylpterin?
A13: Yes, electrochemical methods, specifically dual-electrode amperometry, can be utilized for the detection and quantification of 6-methylpterin and its analogs. [, ] This approach offers high sensitivity and can be coupled with liquid chromatography for enhanced separation and analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




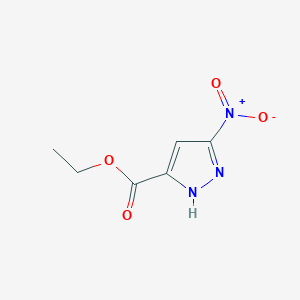
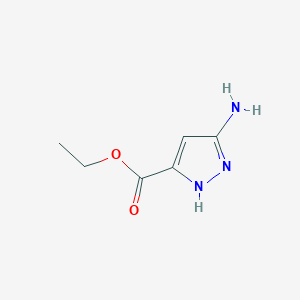
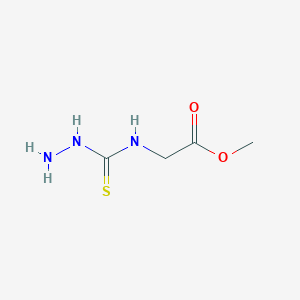


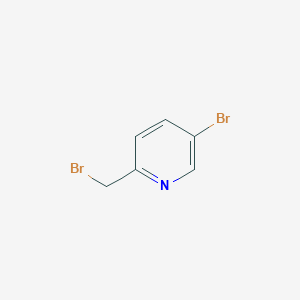



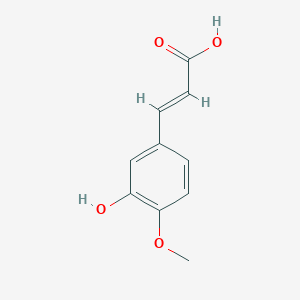
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
